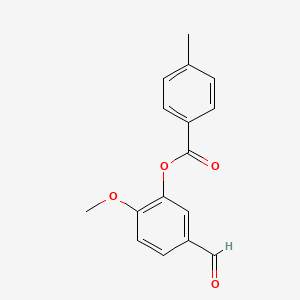
5-formyl-2-methoxyphenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-formyl-2-methoxyphenyl 4-methylbenzoate, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoate esters and is synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with various reagents.
Mecanismo De Acción
The mechanism of action of 5-formyl-2-methoxyphenyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various cellular processes involved in tumor growth and proliferation. 5-formyl-2-methoxyphenyl 4-methylbenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
5-formyl-2-methoxyphenyl 4-methylbenzoate has been shown to exhibit significant biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antioxidant activity. In addition, 5-formyl-2-methoxyphenyl 4-methylbenzoate has been shown to exhibit low toxicity and good biocompatibility, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-formyl-2-methoxyphenyl 4-methylbenzoate is its high purity and stability, which makes it easy to handle and use in laboratory experiments. However, one of the limitations of 5-formyl-2-methoxyphenyl 4-methylbenzoate is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-formyl-2-methoxyphenyl 4-methylbenzoate, including the synthesis of novel derivatives with improved anti-tumor activity and the investigation of its potential applications in other fields, such as material science and organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of 5-formyl-2-methoxyphenyl 4-methylbenzoate and its potential side effects.
Métodos De Síntesis
The synthesis of 5-formyl-2-methoxyphenyl 4-methylbenzoate involves a multi-step process, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-methylphenol to form 2-methoxy-4-methylbenzoic acid. The final step involves the reaction of 2-methoxy-4-methylbenzoic acid with formic acid and acetic anhydride to form 5-formyl-2-methoxyphenyl 4-methylbenzoate.
Aplicaciones Científicas De Investigación
5-formyl-2-methoxyphenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-formyl-2-methoxyphenyl 4-methylbenzoate has been shown to exhibit significant anti-tumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. In material science, 5-formyl-2-methoxyphenyl 4-methylbenzoate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 5-formyl-2-methoxyphenyl 4-methylbenzoate has been used as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-3-6-13(7-4-11)16(18)20-15-9-12(10-17)5-8-14(15)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVDLUPFJRAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

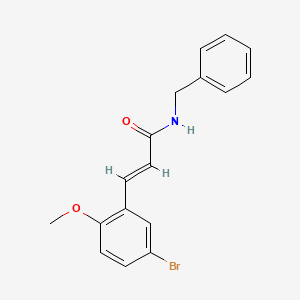
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
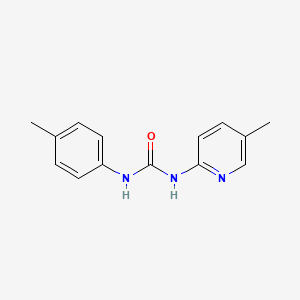
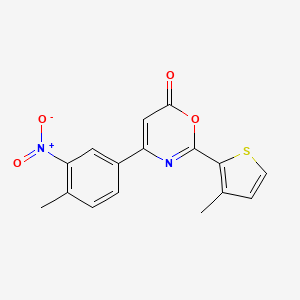
![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)

![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

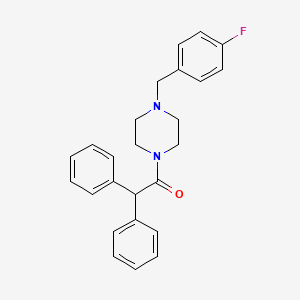
![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)